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Abstract

4-Amino-3-nitrophenylboronic acid is a key synthetic intermediate in medicinal chemistry
and materials science. Its utility stems from the presence of three key functional groups: a
boronic acid moiety, an amino group, and a nitro group. The boronic acid enables participation
in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a
cornerstone of modern drug discovery.[1] The amino group provides a site for further
functionalization, such as amidation, allowing for the attachment of this building block to other
molecules. The electron-withdrawing nitro group influences the electronic properties of the
molecule, including the Lewis acidity of the boronic acid. This technical guide provides a
comprehensive overview of the structural analysis of 4-amino-3-nitrophenylboronic acid,
including its physicochemical properties, predicted spectroscopic data, a plausible
experimental protocol for its synthesis and characterization, and a discussion of its
applications.

Physicochemical Properties

4-Amino-3-nitrophenylboronic acid is typically an orange to red solid.[2] It is a synthetic
building block with a molecular weight of 181.94 g/mol .[1] Due to the presence of the polar
amino, nitro, and boronic acid groups, it exhibits moderate solubility in organic solvents and
water. The boronic acid moiety can form a cyclic anhydride, known as a boroxine, upon
dehydration.[1]
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Property Value Reference
Molecular Formula CeH7BN204 [1]
Molecular Weight 181.94 g/mol [1]
Appearance Orange to red solid [2]
Melting Point 215-225 °C (decomposition) [1]
CAS Number 89466-07-9 [1]

Spectroscopic Data (Predicted)

Due to the limited availability of published, assigned spectroscopic data for 4-amino-3-
nitrophenylboronic acid, the following tables present predicted data based on the analysis of
its structure and comparison with structurally similar compounds.

'H NMR Spectroscopy

The predicted *H NMR spectrum in a solvent like DMSO-de would show signals for the three
aromatic protons and the exchangeable protons of the amino and boronic acid groups. The
chemical shifts are influenced by the electron-donating amino group and the electron-
withdrawing nitro and boronic acid groups.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H H-2
~7.5 dd 1H H-6
~6.9 d 1H H-5
~6.0 (broad) s 2H -NH:z
~8.1 (broad) S 2H -B(OH)2

Note: Chemical shifts are approximate and can vary depending on the solvent and
concentration. The protons on the amino and boronic acid groups are exchangeable and may
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not always be observed or may appear as broad signals.

3C NMR Spectroscopy

The predicted 3C NMR spectrum would display six signals corresponding to the carbon atoms
of the benzene ring. The chemical shifts are influenced by the attached functional groups.

Chemical Shift (6, ppm) Assignment
~150 C-4
~135 C-3
~130 C-6
~125 (broad) C-1
~120 C-2
~115 C-5

Note: The carbon attached to the boron atom (C-1) may show a broad signal due to
guadrupolar relaxation of the boron nucleus.

FTIR Spectroscopy

The infrared spectrum provides information about the functional groups present in the
molecule.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

O-H stretch (boronic acid), N-H

3400-3200 Strong, Broad ]

stretch (amine)
1620-1600 Medium N-H bend (amine)
1580-1560 Strong C=C stretch (aromatic)
1530-1500 Strong Asymmetric NOz2 stretch
1360-1320 Strong B-O stretch
1350-1330 Strong Symmetric NOz2 stretch
~830 Medium C-N stretch

Mass Spectrometry

The mass spectrum would be expected to show the molecular ion peak [M]* and characteristic
fragmentation patterns.

m/z Possible Fragment
182 [M+H]* (Molecular lon)
164 [M - H20]*

136 [M - NO2]*

119 [M - NOz - OH]*

Experimental Protocols

The following are plausible experimental protocols for the synthesis and spectroscopic
characterization of 4-amino-3-nitrophenylboronic acid, adapted from procedures for similar
compounds.

Synthesis of 4-Amino-3-nitrophenylboronic Acid

This synthesis can be envisioned as a two-step process starting from 4-chloro-2-nitroaniline.
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Step 1: Borylation Step 2: Deprotection

i i Reagents i Final Product
S aid 5 [ Sodium periodate, 4-Amino-3-nitrophenylboronic acid
pinacol 1 ester [ | NH4OAc, Acetone/Water

Click to download full resolution via product page

Plausible synthetic pathway for 4-amino-3-nitrophenylboronic acid.

Step 1: Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

To a flame-dried round-bottom flask, add 4-chloro-2-nitroaniline (1.0 eq),
bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-
bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (PdClz(dppf)) (0.03 eq).

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous 1,4-dioxane via syringe.

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter through a pad of celite,
washing with ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to yield the pinacol ester.

Step 2: Deprotection to 4-Amino-3-nitrophenylboronic acid

o Dissolve the 4-amino-3-nitrophenylboronic acid pinacol ester (1.0 eq) in a mixture of
acetone and water.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1284283?utm_src=pdf-body-img
https://www.benchchem.com/product/b1284283?utm_src=pdf-body
https://www.benchchem.com/product/b1284283?utm_src=pdf-body
https://www.benchchem.com/product/b1284283?utm_src=pdf-body
https://www.benchchem.com/product/b1284283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Add sodium periodate (2.0 eq) and ammonium acetate (2.0 eq).
 Stir the mixture at room temperature for 4-6 hours.

e Monitor the reaction by TLC.

o After completion, extract the aqueous layer with ethyl acetate.

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield 4-amino-3-nitrophenylboronic acid.

Spectroscopic Characterization Workflow

Synthesized
4-Amino-3-nitrophenylboronic acid

vy

Dissolve in Prepare KBr pellet Dissolve in suitable
DMSO-de or use ATR solvent (e.g., Methanol)
'H NMR & 3C NMR FTIR Mass Spectrometry
Spectroscopy Spectroscopy (e.g., ESI-MS)

!

Data Analysis and
Structure Confirmation

Click to download full resolution via product page
Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).
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* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum. A larger number of scans will be
necessary due to the low natural abundance of 13C.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction). Reference the spectra to the residual solvent peak (DMSO-ds at ~2.50
ppm for *H and ~39.52 ppm for 13C).

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
the sample or use an Attenuated Total Reflectance (ATR) accessory.

e Spectrum Acquisition: Record the spectrum over a range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as
methanol or acetonitrile.

o Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass
spectrometer in positive ion mode.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Applications in Drug Development

4-Amino-3-nitrophenylboronic acid is a valuable building block in drug discovery and
development.
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Key reaction pathways for drug development applications.

¢ Suzuki-Miyaura Cross-Coupling: The boronic acid functionality allows for the palladium-
catalyzed coupling with aryl or vinyl halides to synthesize complex biaryl structures, which
are common motifs in many drug molecules.[1]

e Amine Functionalization: The amino group can be readily acylated, alkylated, or used in
other reactions to attach the phenylboronic acid core to larger molecular scaffolds or to
modulate the compound's properties.

» Nitro Group Maodification: The nitro group can be reduced to an amino group, providing a
second site for functionalization and leading to the formation of diamino-substituted
phenylboronic acids, which can act as versatile ligands or building blocks.
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Conclusion

4-Amino-3-nitrophenylboronic acid is a versatile synthetic intermediate with significant
potential in medicinal chemistry. This guide has provided a detailed overview of its structural
analysis, including its physicochemical properties, predicted spectroscopic data, and plausible
experimental protocols for its synthesis and characterization. The ability to utilize its three
distinct functional groups makes it a valuable tool for the construction of complex molecules
with potential therapeutic applications. Further experimental work is needed to fully
characterize this compound and explore its full range of reactivity and applications in drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b1284283?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

